NFκB Inhibitory Potency: 7-Amino-2-phenylindole Derivatives vs Parent 2-Phenylindole
In a systematic structure–activity relationship study of 2‑arylindole derivatives, the 3‑carboxaldehyde oxime‑substituted 2‑phenylindole bearing the 7‑amino‑2‑phenylindole scaffold (compound 5) exhibited an IC₅₀ of 6.9 ± 0.8 μM against NFκB, representing a 3.7‑fold improvement over the parent 2‑phenylindole scaffold (IC₅₀ = 25.4 ± 2.1 μM) [REFS‑1]. The nitrite production inhibitory activity followed the same trend: IC₅₀ = 4.4 ± 0.5 μM for compound 5 versus 38.1 ± 1.8 μM for parent 2‑phenylindole, an 8.7‑fold enhancement [REFS‑1]. These data demonstrate that the 7‑amino substitution pattern on the 2‑phenylindole core provides quantifiable gains in both NFκB and nitrite production inhibition that are not achievable with the unsubstituted parent scaffold.
| Evidence Dimension | NFκB inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | 6.9 ± 0.8 μM (compound 5; 3‑carboxaldehyde oxime derivative of 7‑amino‑2‑phenylindole scaffold) |
| Comparator Or Baseline | 25.4 ± 2.1 μM (parent 2‑phenylindole, compound 1) |
| Quantified Difference | 3.7‑fold improvement (NFκB); 8.7‑fold improvement (nitrite production: 4.4 ± 0.5 μM vs 38.1 ± 1.8 μM) |
| Conditions | NFκB luciferase reporter gene assay and Griess nitrite assay in RAW 264.7 macrophages |
Why This Matters
This direct comparison establishes that the 7‑amino‑2‑phenylindole scaffold enables >3‑fold potency gains in a therapeutically relevant inflammatory pathway versus the unsubstituted parent, providing a quantifiable rationale for selecting this building block in anti‑inflammatory or cancer chemoprevention programmes.
- [1] Yu, X.; Park, E.-J.; Kondratyuk, T.P.; Pezzuto, J.M.; Sun, D. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Org. Biomol. Chem. 2012, 10, 8834–8847. View Source
